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The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by

the PTPN11 gene, has emerged as a critical signaling node in oncology. Its role in transducing

signals from receptor tyrosine kinases (RTKs) to downstream pathways, primarily the RAS-

MAPK cascade, makes it a compelling target for therapeutic intervention. TNO155, a potent

and selective allosteric inhibitor of SHP2, is at the forefront of this therapeutic strategy,

demonstrating promising preclinical and clinical activity. This guide provides a comprehensive

comparison of TNO155's effects on the tumor microenvironment (TME) with other SHP2

inhibitors, supported by experimental data and detailed methodologies.

TNO155: Mechanism of Action and Therapeutic
Rationale
TNO155 binds to a unique allosteric pocket on the SHP2 protein, stabilizing it in an inactive

conformation.[1][2] This prevents the dephosphorylation of SHP2's substrates, thereby

inhibiting the activation of the RAS-MAPK signaling pathway.[3] This pathway is frequently

hyperactivated in various cancers due to mutations in genes like KRAS, BRAF, and EGFR,

leading to uncontrolled cell proliferation and survival.[4] Beyond its tumor-intrinsic effects,

SHP2 is a key regulator of the immune landscape within the TME. It is involved in the PD-1/PD-

L1 immune checkpoint pathway and influences the function of various immune cells.[1]
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While several SHP2 inhibitors are in development, including RMC-4630 and JAB-3068, this

guide will focus on available data for TNO155 in comparison to other well-characterized

inhibitors like RMC-4630. Direct head-to-head preclinical studies are often limited; however,

data from various studies can be compiled to provide a comparative overview.

Preclinical Tumor Growth Inhibition
SHP2 inhibitors have demonstrated significant anti-tumor activity in a range of preclinical

cancer models, particularly those with RTK or RAS pathway alterations.

SHP2 Inhibitor Cancer Model Treatment
Tumor Growth

Inhibition (TGI)
Reference

TNO155
KRAS G12C

NSCLC PDX

Combination with

KRAS G12C

inhibitor

Synergistic tumor

shrinkage
[5]

ALK-mutant

Neuroblastoma

Xenograft

Combination with

Lorlatinib

Delayed tumor

growth and

prolonged

survival

[6]

RMC-4630

KRAS-mutant

NSCLC

Xenograft

Monotherapy

Induced tumor

cell senescence

and impaired

tumor growth

[7]

NF1-deficient

tumors
Monotherapy

Induced tumor

regressions
[8]

SHP099

(Preclinical Tool

Compound)

KRAS-mutant

Pancreatic

Cancer

Xenograft

Combination with

MEK inhibitor

Highly

efficacious
[4]

KRAS-mutant

Lung Cancer

Xenograft

Combination with

MEK inhibitor

Highly

efficacious
[4]
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Clinical Efficacy
Early clinical trials have provided insights into the safety and preliminary efficacy of SHP2

inhibitors.

SHP2 Inhibitor Clinical Trial Cancer Type Key Findings Reference

TNO155 NCT03114319
Advanced Solid

Tumors

Favorable

pharmacokinetic

s and safety.

Limited

monotherapy

efficacy.

[5][9]

NCT04330664,

NCT04699188

KRAS G12C-

mutant Solid

Tumors

Promising

activity in

combination with

KRAS G12C

inhibitors.

[5]

RMC-4630 Phase 1
RAS-addicted

Solid Cancers

Disease control

rate of 67% for

all KRAS

mutations and

75% for KRAS

G12C mutations.

[10]

Impact on the Tumor Microenvironment
A key aspect of TNO155's therapeutic potential lies in its ability to modulate the

immunosuppressive TME.

Effects on Tumor-Infiltrating Lymphocytes (TILs)
SHP2 inhibition has been shown to enhance anti-tumor immunity by increasing the infiltration

and activation of cytotoxic T lymphocytes.
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SHP2 Inhibitor Finding Cancer Model Reference

TNO155 (and other

SHP2i)

Increased CD8+ T cell

infiltration

Syngeneic KRAS

G12C-mutant PDAC

and NSCLC models

[7]

RMC-4550

Modulated T cell

infiltrates similar to

checkpoint blockade

Preclinical models

Effects on Myeloid Cells
SHP2 plays a crucial role in the differentiation and function of myeloid cells, particularly tumor-

associated macrophages (TAMs).

SHP2 Inhibitor Finding Mechanism Reference

TNO155 (and other

SHP2i)

Decreased myeloid

suppressor cells

Remodeling of the

immune

microenvironment

[7]

RMC-4550

Selective depletion of

pro-tumorigenic M2

macrophages and

increase in M1

macrophages

Attenuation of CSF-1

receptor signaling

SHP2 Knockout
Promotes M2

polarization

Activation of p-STAT3

and inhibition of p-NF-

κB p65

[11]

Low SHP2 expression

Promotes M2

polarization and

exosome release

Activation of

PI3K/AKT pathway
[12][13]

Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
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Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors as single agents or in

combination with other therapies in preclinical cancer models.

General Protocol:

Cell Line and Animal Model Selection: Choose appropriate cancer cell lines (e.g., KRAS-

mutant NSCLC or pancreatic cancer) and immunocompromised (for xenografts) or

syngeneic (for immunotherapy studies) mouse models.

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the

mice.

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers

regularly.

Treatment Administration: Once tumors reach a predetermined size, randomize mice into

treatment groups and administer the SHP2 inhibitor (e.g., TNO155, RMC-4630) and/or other

therapeutic agents via the appropriate route (e.g., oral gavage).

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study. The primary endpoint is typically tumor growth inhibition.

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of

target engagement and downstream signaling pathways (e.g., Western blot for p-ERK).

Western Blotting for SHP2 Pathway Analysis
Objective: To assess the effect of SHP2 inhibitors on the phosphorylation status of key proteins

in the MAPK signaling pathway.

Protocol:

Cell Lysis: Treat cancer cells with the SHP2 inhibitor for the desired time and concentration,

then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific

antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total

SHP2, phospho-SHP2 (Tyr542), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204)

overnight at 4°C. Specific antibody clones and dilutions should be optimized for each

experiment (e.g., anti-SHP2 antibody [Y478] (ab32083) or SHP-2 Antibody #3752).[14][15]

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Flow Cytometry for Tumor Microenvironment Analysis
Objective: To quantify and phenotype immune cell populations within the tumor

microenvironment following treatment with SHP2 inhibitors.

Protocol:

Tumor Digestion: Harvest tumors and mechanically and enzymatically digest them to obtain

a single-cell suspension.

Cell Staining:

Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies

against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1).

Intracellular Staining: For intracellular targets like transcription factors (e.g., FoxP3 for

regulatory T cells) or cytokines, fix and permeabilize the cells before staining with the

respective antibodies.

Data Acquisition: Acquire data on a flow cytometer.

Data Analysis and Gating Strategy:
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Gate on live, single cells.

Identify immune cells by gating on CD45+ cells.

Further phenotype lymphocyte populations (e.g., CD3+CD8+ cytotoxic T cells, CD3+CD4+

helper T cells) and myeloid populations (e.g., F4/80+ macrophages, Gr-1+ myeloid-

derived suppressor cells). A representative gating strategy is crucial for accurate analysis.

[16][17][18][19][20]

Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have

been generated using Graphviz.
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Caption: TNO155 inhibits the SHP2-mediated activation of the RAS-MAPK pathway.
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Caption: TNO155 remodels the tumor microenvironment to enhance anti-tumor immunity.
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Caption: Workflow for evaluating the in vivo efficacy of TNO155.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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